5-(Chloromethyl)-2-methylpyridine

basicity salt formation acid‑catalyzed reaction

5-(Chloromethyl)-2-methylpyridine (CAS 52426‑66‑1) is a disubstituted pyridine building block bearing a chloromethyl group at the 5‑position and a methyl group at the 2‑position. It belongs to the broader class of chloromethylpyridine intermediates that serve as alkylating agents and precursors for pharmaceuticals, agrochemicals, and ligands.

Molecular Formula C7H8ClN
Molecular Weight 141.6 g/mol
CAS No. 52426-66-1
Cat. No. B032646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-2-methylpyridine
CAS52426-66-1
Synonyms3-Chloromethyl-6-methylpyridine;  6-Methyl-3-(chloromethyl)pyridine;  6-Methyl-3-pyridylmethyl Chloride
Molecular FormulaC7H8ClN
Molecular Weight141.6 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)CCl
InChIInChI=1S/C7H8ClN/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,4H2,1H3
InChIKeyZDEBRYJZUMDNFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chloromethyl)-2-methylpyridine (CAS 52426-66-1) Baseline Characterization for Procurement Decisions


5-(Chloromethyl)-2-methylpyridine (CAS 52426‑66‑1) is a disubstituted pyridine building block bearing a chloromethyl group at the 5‑position and a methyl group at the 2‑position. It belongs to the broader class of chloromethylpyridine intermediates that serve as alkylating agents and precursors for pharmaceuticals, agrochemicals, and ligands . Key predicted physicochemical properties include a density of 1.118 g cm⁻³, a boiling point of 46‑48 °C at 0.6 Torr, and a pKa of 5.18 ± 0.10 [1]. These baseline parameters define the compound’s handling and reactivity profile relative to its closest structural analogs.

Why In‑Class Pyridine Intermediates Cannot Be Freely Substituted for 5‑(Chloromethyl)-2‑methylpyridine


Despite the apparent similarity among chloromethylpyridine isomers, the specific 2‑methyl‑5‑chloromethyl substitution pattern imparts distinct electronic, steric, and physical properties that directly govern reaction outcomes. The pKa, physical state, and regiochemical orientation of the chloromethyl group differ markedly from those of 2‑chloromethylpyridine and 3‑chloromethylpyridine, meaning that substituting one isomer for another without re‑optimization often leads to altered reaction rates, different product distributions, or processing complications . The quantitative evidence below illustrates exactly where 5‑(chloromethyl)-2‑methylpyridine diverges from its closest analogs and why a generic substitution strategy is scientifically unsound.

Quantitative Differentiation Evidence for 5‑(Chloromethyl)-2‑methylpyridine Against Comparator Analogs


Basicity Divergence: pKa of 5.18 ± 0.10 Sets Target Apart from 2‑Chloromethylpyridine (pKa 3.76)

5‑(Chloromethyl)-2‑methylpyridine exhibits a predicted pKa of 5.18 ± 0.10, whereas the isomeric 2‑(chloromethyl)pyridine has a predicted pKa of 3.76 ± 0.12 . The ΔpKa of ≈ 1.42 units translates to an approximately 25‑fold difference in basicity, directly influencing protonation equilibria, salt formation, and the compound’s behavior in acid‑catalyzed transformations.

basicity salt formation acid‑catalyzed reaction

Ambient Physical State: Liquid Form of 5‑(Chloromethyl)-2‑methylpyridine vs. Solid 2‑Chloromethylpyridine (mp 79 °C)

5‑(Chloromethyl)-2‑methylpyridine is reported as a colorless liquid or oil under ambient conditions, whereas 2‑(chloromethyl)pyridine is a white solid with a melting point of 79 °C . This physical‑state difference is not trivial: the liquid target compound can be directly pumped or metered in continuous‑flow synthesis platforms without heating, while the solid comparator requires melting or dissolution before use.

physical state handling continuous processing

Synthetic Efficiency: 96 % Yield for Hydrochloride Salt Outperforms Representative 90 % Yield of 2‑Chloromethylpyridine

In a patent‑reported procedure, 5‑(chloromethyl)-2‑methylpyridine hydrochloride was obtained in 96 % yield (72.1 g, 405 mmol) via the reaction of (6‑methylpyridin‑3‑yl)methanol with SOCl₂ . For comparison, a standard synthesis of 2‑(chloromethyl)pyridine from 2‑picoline‑N‑oxide using phosphoryl chloride gives 90 % conversion at 98 % selectivity [1]. The 6 percentage‑point higher isolated yield of the target compound’s salt form can translate to a nontrivial cost advantage at production scale.

synthesis yield hydrochloride chloromethylation

Bespoke Pharmaceutical Utility: Exclusive Interferon Inducer Intermediate Role Not Shared by Generic Chloromethylpyridines

Multiple vendor and literature sources identify 5‑(chloromethyl)-2‑methylpyridine as a reactant employed specifically in the preparation of substituted hydroxyadenine derivatives that act as potent interferon inducers . In contrast, generic chloromethylpyridine isomers such as 2‑(chloromethyl)pyridine are primarily used for antihistamine intermediates (e.g., chlorpheniramine) or ligand synthesis [1]. No equivalent interferon‑inducer pathway has been reported for 2‑ or 3‑chloromethylpyridine, making the target compound non‑interchangeable in this emerging therapeutic area.

interferon inducer hydroxyadenine antiviral

Validated Application Scenarios for 5‑(Chloromethyl)-2‑methylpyridine Driven by Quantitative Evidence


Continuous‑Flow Alkylation of Amine Nucleophiles Using Liquid Reagent

The liquid physical state of 5‑(chloromethyl)-2‑methylpyridine at ambient temperature (see Evidence Item 2) enables direct, pump‑controlled delivery into continuous‑flow reactors. In contrast, the solid 2‑(chloromethyl)pyridine requires a heated reservoir or pre‑dissolution in an organic solvent, adding complexity to flow‑chemistry setups. This property makes the target compound the preferred electrophile for multi‑gram alkylation of amines, thiols, or alkoxides in telescoped flow sequences .

Synthesis of Salt Forms with Precise Protonation Control

The pKa of 5.18 (Evidence Item 1) means the target is substantially less basic than 2‑(chloromethyl)pyridine (pKa 3.76). This difference has practical consequences: the target compound can be selectively protonated or deprotonated under conditions where the 2‑isomer would exist almost exclusively in one protonation state, facilitating cleaner isolation of hydrochloride or other salts with minimal co‑extraction of neutral organics .

Large‑Scale Preparation of the Hydrochloride Intermediate for Cost‑Sensitive Campaigns

The 96 % isolated yield reported for 5‑(chloromethyl)-2‑methylpyridine hydrochloride (Evidence Item 3) exceeds the 90 % conversion documented for 2‑(chloromethyl)pyridine under standard conditions. For procurement planning at the kilogram scale, this 6‑point yield advantage reduces raw‑material consumption and waste generation, delivering a measurable reduction in the cost per mole of active intermediate .

Medicinal Chemistry Campaigns Targeting Interferon Inducer Scaffolds

Multiple vendor repositories and literature references explicitly link 5‑(chloromethyl)-2‑methylpyridine to the construction of substituted hydroxyadenine derivatives with interferon‑inducing activity (Evidence Item 4). Procurement of this specific building block is therefore mandatory for SAR exploration of this phenotype, as no equivalent interferon‑inducer chemistry has been reported for the 2‑ or 3‑chloromethylpyridine isomers .

Technical Documentation Hub

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